molecular formula C9H17N3O2 B2462706 4-formyl-N-propylpiperazine-1-carboxamide CAS No. 959578-69-9

4-formyl-N-propylpiperazine-1-carboxamide

Cat. No.: B2462706
CAS No.: 959578-69-9
M. Wt: 199.254
InChI Key: LOTMTMPSDWSWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-formyl-N-propylpiperazine-1-carboxamide is a chemical compound with the molecular formula C9H17N3O2 . It is used in various chemical reactions and has a molecular weight of 199.25 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) . These techniques can provide detailed information about the geometric parameters, electronic properties, and spectroscopic data of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted using deep learning models . These models can provide insights into important properties of the compound, such as solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

4-formyl-N-propylpiperazine-1-carboxamide and its derivatives have been explored in various scientific research domains, mainly focusing on their synthesis and potential biological activities. One study detailed the synthesis and biological evaluation of novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives, highlighting their potential for HIV treatment. These compounds were characterized using techniques like IR, 1H NMR, MS, and elemental analysis, emphasizing their cell-cell fusion inhibitory activities (Weng et al., 2011).

Biological Evaluation and Applications

The derivatives of this compound have been studied for their biological activities. For instance, a series of compounds were synthesized as selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum, exhibiting low nanomolar inhibitory potencies against the target enzymes. These inhibitors also showed non-toxicity to mammalian cells, indicating their therapeutic potential (Zhang et al., 2014).

Heterocyclization and Compound Formation

Heterocyclization involving derivatives of 5-aminopyrazoles and N-arylmaleimides was investigated, revealing several possible directions for compound formation. This study underscored the selectivity and diversity of reactions involving these derivatives, suggesting their relevance in synthesizing various heterocyclic compounds (Rudenko et al., 2011).

Antimicrobial Activity

Certain derivatives were evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. For instance, compounds synthesized using silica-bonded propylpiperazine-N-sulfamic acid as a catalyst were assessed against different strains, indicating the role of these derivatives in potential antimicrobial applications (Ghashang et al., 2015).

Properties

IUPAC Name

4-formyl-N-propylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-2-3-10-9(14)12-6-4-11(8-13)5-7-12/h8H,2-7H2,1H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTMTMPSDWSWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.